molecular formula C18H18ClN5O3S B2987810 N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251604-55-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2987810
M. Wt: 419.88
InChI Key: WKPONVZGKFRUGF-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O3S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis with Activated Nitriles

Heterocyclic compounds have significant applications in medicinal chemistry due to their diverse biological activities. The study by Elian, Abdelhafiz, and Abdelreheim (2014) discusses the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine obtained from the reaction of compound 1a with acetic anhydride and other bifunctional compounds. This research highlights the potential of using N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in the development of polyfunctionally substituted heterocycles, including pyrazolo, chromeno, pyrimido, and thiopyrimidine derivatives, which may have various applications in drug development and synthetic chemistry. The structures of the synthesized compounds were characterized by IR, 1H-NMR, and mass spectral studies, indicating the versatility of this compound in heterocyclic synthesis (Elian, Abdelhafiz, & Abdelreheim, 2014).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, leading to the development of anti-inflammatory and analgesic agents. This research signifies the application of N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in the creation of new heterocyclic compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with potential pharmacological activities. The synthesized compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity

El-Morsy, El-Sayed, and Abulkhair (2017) conducted a study on the synthesis and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. This research demonstrates the application of N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide in developing compounds with potential antitumor activity. The study evaluated the antitumor effects of these compounds against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity. Among the series, one compound showed significant activity, suggesting the potential of such derivatives in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3S/c1-11-4-5-22-24(11)16-8-18(21-10-20-16)28-9-17(25)23-13-6-12(19)14(26-2)7-15(13)27-3/h4-8,10H,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPONVZGKFRUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

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